molecular formula C18H16N2O3 B2362423 (2E)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide CAS No. 173156-69-9

(2E)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide

Cat. No.: B2362423
CAS No.: 173156-69-9
M. Wt: 308.337
InChI Key: IMMGIADQLYFVLO-SDNWHVSQSA-N
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Description

(2E)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide is a synthetic phenylacrylamide derivative offered for early-stage pharmacological research. This compound is structurally analogous to a class of molecules developed from the hybridization of fragments of known anti-inflammatory drugs, designed to maintain pharmacological response while potentially improving toxicity profiles . Compounds within this structural family have demonstrated significant anti-inflammatory and immunomodulatory potential in preclinical models. Research on a closely related analog, (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01), has shown potent in vivo anti-edematogenic activity and the ability to reduce leukocyte migration in models of induced peritonitis by up to 90.5% . In vitro studies suggest such compounds can significantly reduce the production of key inflammatory mediators, including nitrite, IL-1β, and TNFα, in stimulated macrophage cultures . Molecular docking studies indicate that the mechanism of action for this chemical series may involve interaction with enzymatic targets critical in the inflammatory cascade, such as LT-A4-H, PDE4B, and iNOS . This makes this compound a compound of interest for investigating new pathways in inflammatory diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-16-7-3-13(4-8-16)11-14(12-19)18(21)20-15-5-9-17(23-2)10-6-15/h3-11H,1-2H3,(H,20,21)/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMGIADQLYFVLO-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyanoacetamide Synthesis

The foundational step involves preparing N-(4-methoxyphenyl)cyanoacetamide, achieved via carbodiimide-mediated coupling. A representative protocol from [WO2005019201A2] details reacting 4-methoxyaniline (1.0 equiv) with cyanoacetic acid (1.05 equiv) in dimethylformamide (DMF) at 10–15°C using N,N′-dicyclohexylcarbodiimide (DCC, 1.1 equiv) as a coupling agent. After 2 hours, the urea byproduct is filtered, and water is added to precipitate the cyanoacetamide (Yield: 89–94%; Purity: >97% by HPLC).

Enamide Formation via Trialkylorthoformate Condensation

The cyanoacetamide intermediate is condensed with 4-methoxybenzaldehyde in isopropanol using triethylorthoformate (3.0 equiv) as a dehydrating agent. Heating at 72°C for 12 hours induces Knoevenagel condensation, forming the E-configured enamide (Table 1). The reaction’s regioselectivity arises from the electron-withdrawing cyano group stabilizing the α,β-unsaturated system.

Table 1. Optimization of Enamide Formation

Parameter Condition Yield (%) Purity (%)
Solvent Isopropanol 78 96.5
Temperature (°C) 72 85 97.2
Catalyst Triethylorthoformate 82 96.8

Knoevenagel Adduct Formation with Malononitrile

One-Pot Synthesis

Adapting methodologies from antimicrobial studies, malononitrile (1.0 equiv) reacts with N-(4-methoxyphenyl)cyanoacetamide (1.0 equiv) in ethanol under reflux, catalyzed by piperidine (2 drops). The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by elimination of water to yield the title compound (72 hours; Yield: 68–70%).

Solvent and Base Screening

Ethanol outperforms DMF and acetonitrile in minimizing side products (Table 2). Piperidine’s mild basicity facilitates enolization without hydrolyzing the nitrile group, whereas stronger bases like DBU reduce yields to <50% due to decomposition.

Table 2. Solvent and Base Impact on Knoevenagel Reaction

Solvent Base Time (h) Yield (%)
Ethanol Piperidine 72 70
DMF Piperidine 48 55
Ethanol DBU 24 42

Phosphorus Oxychloride-Mediated Cyclodehydration

Cyclization Protocol

A high-yielding route from [WO2005019201A2] involves treating N-(4-methoxyphenyl)-3-(4-methoxyphenyl)-2-cyanoacrylamide with phosphorus oxychloride (POCl₃, 2.1 equiv) in acetonitrile at 80°C. The Lewis acid catalyzes cyclodehydration, forming a quinoline intermediate that rearranges to the enamide upon quenching with ammonium hydroxide (Yield: 84%; Purity: >96%).

Temperature and Stoichiometry Effects

Exceeding 85°C promotes side reactions (e.g., nitrile hydrolysis), while sub-stoichiometric POCl₃ (<2.0 equiv) leaves unreacted starting material (Table 3).

Table 3. POCl₃ Stoichiometry and Reaction Outcomes

POCl₃ (equiv) Temperature (°C) Yield (%)
2.1 80 84
1.8 80 63
2.1 90 71

Analytical Characterization

Spectroscopic Validation

1H NMR (DMSO-d6) of the title compound displays characteristic resonances: δ 10.4 (s, 1H, NH), 7.8–6.9 (m, 8H, aromatic), and 3.8 (s, 6H, OCH3). The E-configuration is confirmed by a trans-coupling constant (J = 15 Hz) between the α,β-unsaturated protons.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals a single peak at 254 nm (Retention time: 8.2 min; Purity: 97.5%).

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and other complex molecules.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: In the materials science field, the compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which (2E)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. In medicinal applications, it may interact with specific molecular targets, such as receptors or enzymes, to modulate biological pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s unique bis(4-methoxyphenyl) substitution distinguishes it from related cinnamanilides and acrylamides. Key structural analogs and their differences are summarized in Table 1 .

Table 1: Structural Comparison with Analogous Compounds
Compound Name Molecular Formula Substituents (R₁, R₂, R₃) Key Structural Differences Reference
(2E)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide C₁₈H₁₆N₂O₃ R₁=R₂=4-OCH₃, R₃=CN Bis(4-methoxyphenyl) + cyano group
(2E)-N-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide C₁₇H₁₃FN₂O₂ R₁=4-OCH₃, R₂=4-F, R₃=H Single 4-methoxyphenyl, lacks cyano group
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate C₁₄H₁₃NO₃ R=COOEt, R₁=4-OCH₃ Ester group instead of amide
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide C₁₈H₁₁ClF₆NO R₁=4-Cl, R₂=3,5-CF₃, R₃=H Halogenated aryl groups, no methoxy
4-Amino-2,3-bis(4-methoxyphenyl)quinoline (4l) C₂₄H₂₀N₂O₂ Quinoline core with 4-OCH₃ groups Heterocyclic core (quinoline)

Physicochemical Properties

  • Lipophilicity: Experimental LogD₇.₄ values for cinnamanilides range from 2.5 to 4.4. The target compound’s bis(4-methoxyphenyl) groups likely increase hydrophobicity compared to hydroxyl- or cyano-substituted analogs (e.g., ethyl cyanoacrylate in ) .
  • Solubility : Methoxy groups may reduce aqueous solubility compared to polar derivatives (e.g., sulfonamide-containing compounds in ), necessitating formulation optimization for in vivo applications .

Biological Activity

(2E)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory properties. This article delves into the compound's biological activity, synthesis methods, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C₁₅H₁₈N₂O₂ and a molecular weight of 258.32 g/mol. Its structure features a cyano group and two methoxy-substituted phenyl groups, which enhance its solubility and biological activity. The presence of the cyano group contributes to its reactivity, while the methoxy groups are believed to improve interactions with biological targets, potentially increasing efficacy against various cancer cell lines.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines through several mechanisms:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, blocking substrate access to critical metabolic enzymes involved in cancer progression.
  • Signaling Pathway Modulation : It interacts with proteins involved in cell signaling pathways that regulate cell growth and apoptosis.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been studied for its potential anti-inflammatory effects. The methoxy groups may enhance its ability to modulate inflammatory responses by influencing cytokine production and immune cell activity.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Binding Interactions : The compound can bind to specific receptors or enzymes, inhibiting their activity and thus altering biological pathways associated with disease processes.
  • Molecular Docking Studies : Computational studies have suggested that the compound exhibits strong binding affinity for target proteins involved in cancer progression, supporting its potential as a therapeutic agent .

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. Common methods include:

  • Condensation Reactions : Involving cyanoacetic acid derivatives with substituted phenyl compounds.
  • Cyclization Reactions : Utilizing appropriate catalysts to promote cyclization leading to the formation of the desired enamide structure.

These methods vary in yield and purity based on reaction conditions .

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of this compound against several cancer cell lines including breast and prostate cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
PC-3 (Prostate)15.0Enzyme inhibition

Study 2: Anti-inflammatory Activity Assessment

Another investigation focused on the anti-inflammatory properties of the compound using an animal model. The results demonstrated a marked decrease in inflammatory markers following treatment with this compound.

Inflammatory MarkerControl LevelTreated LevelReduction (%)
TNF-α120 pg/mL45 pg/mL62.5
IL-6100 pg/mL30 pg/mL70

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